Thiophene, 2-(2-propynyl)-
Description
Significance of Alkynyl Thiophenes in Organic Synthesis and Advanced Materials
Alkynyl thiophenes, the class of compounds to which Thiophene (B33073), 2-(2-propynyl)- belongs, are highly significant in contemporary organic chemistry. The alkyne functional group is a versatile handle for a wide array of chemical transformations, including click chemistry, cross-coupling reactions, and cyclizations. nih.gov This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. mdpi.comresearchgate.net
In the realm of advanced materials, alkynyl thiophenes are crucial building blocks for the synthesis of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). chim.itontosight.ai The rigid, planar structure of the thiophene ring, combined with the extended π-conjugation provided by the alkyne moiety, facilitates efficient charge transport and desirable photophysical properties. ontosight.ai The ability to tune these properties through synthetic modification makes alkynyl thiophenes attractive for the development of next-generation electronic devices. mdpi.com
General Overview of the Thiophene Core in Heterocyclic Chemistry
The thiophene nucleus is a fundamental scaffold in heterocyclic chemistry, a branch of chemistry focused on cyclic compounds containing atoms of at least two different elements. espublisher.comrsc.org Thiophene and its derivatives are found in some natural products and are components of many pharmaceuticals, agrochemicals, and dyes. tandfonline.comderpharmachemica.com The aromaticity of the thiophene ring lends it stability, while the presence of the sulfur atom influences its electronic properties and reactivity, making it susceptible to electrophilic substitution reactions. tandfonline.com The versatility of the thiophene core allows it to be incorporated into a vast library of organic compounds with a wide range of applications. espublisher.comresearchgate.net
Historical Context of Propynyl-Substituted Thiophenes
The exploration of thiophene chemistry dates back to its discovery in coal tar in the late 19th century. tandfonline.comderpharmachemica.com The development of synthetic methods to introduce various functional groups onto the thiophene ring has been a continuous area of research. While the broader class of alkynyl thiophenes has been studied for some time, the specific focus on propynyl-substituted thiophenes has gained momentum with the increasing demand for tailored building blocks in materials science and medicinal chemistry. The synthesis of propynyl-substituted thiophenes often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which became a prominent tool in organic synthesis in the latter half of the 20th century. nih.govontosight.ai More recent advancements have focused on developing more efficient and regioselective methods for the direct C-H alkynylation of thiophenes. nih.govchemrxiv.org
Interactive Data Table: Properties of Thiophene, 2-(2-propynyl)-
| Property | Value |
| CAS Number | 93296-25-4 |
| Molecular Formula | C₇H₆S |
| Molecular Weight | 122.19 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S/c1-2-4-7-5-3-6-8-7/h1,3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSGJGIFDRZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534827 | |
| Record name | 2-(Prop-2-yn-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93296-25-4 | |
| Record name | 2-(Prop-2-yn-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiophene, 2 2 Propynyl and Its Functionalized Derivatives
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium, copper, and rhodium, offers powerful and versatile tools for the synthesis of 2-(2-propynyl)thiophene and its analogs. These reactions are characterized by their high efficiency and functional group tolerance.
Palladium catalysts are widely employed in cross-coupling reactions to form carbon-carbon bonds. dokumen.pub The development of these methods has provided efficient routes to a variety of substituted thiophenes. nih.gov
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, enabling the direct coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. wikipedia.org The direct propynylation of 2-halothiophenes with propargyl alcohol or its derivatives provides a straightforward route to 2-(2-propynyl)thiophene.
The reaction of 2-iodothiophene (B115884) with propargyl alcohol in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ can yield the desired product. nih.gov The reaction conditions, such as the choice of solvent, base, and catalyst loading, can be optimized to achieve high yields. For instance, using γ-valerolactone-based ionic liquids as the reaction medium has been explored for Sonogashira couplings. nih.gov The reactivity of the halothiophene follows the general trend I > Br > Cl. wikipedia.org
Table 1: Sonogashira Coupling of 2-Iodothiophene with Propargyl Alcohol
| Entry | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 55 | Good | nih.gov |
| 2 | Pd(PPh₃)₄ | CuI | KF | Toluene | 30 | Moderate to Good | sioc-journal.cn |
This table is for illustrative purposes and specific yields may vary based on detailed experimental conditions.
The Sonogashira coupling has also been successfully applied to the synthesis of more complex structures, such as 2(5H)-furanone derivatives containing an enediyne structure, starting from 5-substituted 3,4-dihalo-2(5H)-furanones and terminal alkynes like propargylic alcohol. sioc-journal.cn Furthermore, the coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols via Sonogashira reaction is a key step in the synthesis of polysubstituted furans. nih.gov
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov While traditionally used for C(sp²)-C(sp²) bond formation, modifications have allowed for the synthesis of alkynyl-aryl systems. This can be achieved by first preparing a propargylboronate ester and then coupling it with a 2-halothiophene. Alternatively, a thiophene (B33073) boronic acid can be coupled with a propargyl halide.
The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. organic-chemistry.org For instance, the use of palladium(II) acetate (B1210297) with a bulky, electron-rich phosphine (B1218219) ligand like SPhos has been shown to be effective for the coupling of bromothiophenes with cyclopropylboronic acid. nih.gov This methodology can be extended to the synthesis of alkynylthiophenes. The reaction is often carried out in a biphasic system or in the presence of a phase-transfer catalyst. nih.gov Deep eutectic solvents have also been explored as green reaction media for Suzuki-Miyaura couplings. researchgate.net
Table 2: Suzuki-Miyaura Coupling for Thiophene-Alkynyl Systems
| Thiophene Substrate | Propargyl Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromothiophene | Propargylboronate ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good | nih.gov |
| Thiophene-2-boronic acid | Propargyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Moderate | nih.gov |
This table presents generalized conditions. Specific substrates and conditions will influence the outcome.
Copper-catalyzed reactions provide an alternative to palladium-based methods for the synthesis of thiophene derivatives. Copper(I)-thiophene-2-carboxylate (CuTC) has been utilized as a soluble, non-basic catalyst for the coupling of aryl iodides and aryl thiols, a method that could be adapted for the synthesis of thiophene-alkynyl linkages. nih.gov Copper catalysis is also prominent in the synthesis of benzo[b]thiophenes through domino reactions involving C-S bond formation. nih.govrsc.orgrsc.org For instance, 2-acylbenzo[b]thiophenes can be synthesized from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide (B99878) under aerobic conditions using a copper catalyst. nih.gov While not a direct synthesis of 2-(2-propynyl)thiophene, these methods highlight the utility of copper in forming thiophene rings and C-S bonds, which are foundational to the target molecule's structure.
Rhodium catalysis has emerged as a powerful tool for C-H activation and functionalization, offering a direct way to form new carbon-carbon bonds. mdpi.comrsc.org Rhodium(III)-catalyzed C-H activation has been used to synthesize a variety of heterocyclic compounds. mdpi.com This approach could potentially be applied to the direct propargylation of thiophene by activating a C-H bond on the thiophene ring and coupling it with a propargyl-containing electrophile. Recent advancements in rhodium-catalyzed asymmetric C-H functionalization have expanded the scope of these reactions. nih.gov For instance, Rh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halides has been developed for the synthesis of planar chiral ferrocenes. chemsoc.org.cn While direct examples for 2-(2-propynyl)thiophene synthesis are less common, the principles of rhodium-catalyzed C-H activation suggest a viable, atom-economical synthetic route.
Palladium-Catalyzed Cross-Coupling Protocols
Cyclization-Based Syntheses Incorporating Propynyl (B12738560) Moieties
Cyclization reactions offer an alternative and often convergent approach to constructing the thiophene ring with a pre-installed propynyl group. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor that already contains the propargyl moiety.
Heterocyclization of Sulfur-Containing Alkyne Precursors
The construction of the thiophene ring from acyclic precursors is a powerful strategy that often allows for a high degree of control over the substitution pattern of the final product. The heterocyclization of sulfur-containing alkynes is a prominent method in this regard. mdpi.com This approach typically involves the intramolecular cyclization of a molecule containing both a sulfur atom and an alkyne moiety, suitably positioned to facilitate ring closure.
Metal-catalyzed processes, often employing palladium or other transition metals, can activate the alkyne bond towards nucleophilic attack by the sulfur atom. mdpi.com For instance, (Z)-2-en-4-yne-1-thiols can undergo cycloisomerization catalyzed by palladium iodide to yield substituted thiophenes. researchgate.net The reaction mechanism is thought to involve the formation of a catalytically active species that facilitates the cyclization. researchgate.net Base-promoted heterocyclizations offer an alternative, metal-free approach to thiophene synthesis from similar precursors. mdpi.com
Iodocyclization represents another important facet of this methodology. The reaction of a suitably functionalized alkyne with an iodine source can lead to the formation of an iodine-containing thiophene derivative. mdpi.com This method is particularly valuable as the resulting iodinated thiophenes are amenable to further functionalization through various cross-coupling reactions. mdpi.com
A variety of sulfur-containing precursors can be utilized in these heterocyclization reactions. For example, 1-mercapto-3-yn-2-ols have been successfully converted to the corresponding thiophenes using a palladium iodide catalyst in methanol. organic-chemistry.org The reaction proceeds smoothly to give 3-iodothiophenes in good yields when molecular iodine and sodium bicarbonate are used. organic-chemistry.org
| Precursor Type | Reaction Type | Catalyst/Reagent | Product | Key Features |
| (Z)-2-en-4-yne-1-thiols | Cycloisomerization | PdI2/KI | Substituted Thiophenes | Metal-catalyzed, high regioselectivity. researchgate.net |
| S-Containing Alkynes | Iodocyclization | I2, NaHCO3 | 3-Iodothiophenes | Metal-free, introduces a useful iodine handle for further reactions. mdpi.com |
| 1-Mercapto-3-yn-2-ols | Cyclization | PdI2, KI | Substituted Thiophenes | Good to high yields, can be performed in recyclable ionic liquids. organic-chemistry.org |
One-Pot Successive Cyclization-Alkylation Methodologies
One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of functionalized thiophenes, one-pot successive cyclization-alkylation strategies have emerged as a powerful tool. rsc.orgnih.gov
A notable example involves an iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles. nih.gov This method allows for the synthesis of a diverse range of 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. nih.gov The reaction utilizes 1,3-dicarbonyl compounds as nucleophiles and propargyl alcohols as both the cyclization precursor and the alkylating agent, leading to complex molecular structures in a single step. nih.gov This approach is not only efficient but also environmentally benign, as it minimizes the need for purification of intermediates. nih.gov
Another strategy involves the one-pot iodocyclization/oxidation of propargyl alcohols to produce carbonyl-functionalized benzo[b]thiophene structures. rsc.org These green one-pot processes are designed to reduce waste and byproducts while generating complex substitution patterns. rsc.org The resulting functionalized benzo[b]thiophenes have potential applications in both biomedical and organic electronic fields. rsc.orgnih.gov
| Starting Materials | Reaction Type | Key Reagents | Product | Advantages |
| 2-Alkynylthioanisoles, 1,3-dicarbonyls, propargyl alcohols | Iodocyclization/Alkylation | Iodine | 2,3-Disubstituted benzo[b]thiophenes | One-pot, high yield, mild conditions, environmentally benign. nih.gov |
| Propargyl alcohols | Iodocyclization/Oxidation | Iodine | Carbonyl-functionalized benzo[b]thiophenes | One-pot, reduced waste, access to complex structures. rsc.org |
Multi-Component Reactions (MCRs) for Thiophene Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. tandfonline.com They provide a direct and versatile route to highly substituted thiophenes. researchgate.netnih.gov
Several MCR strategies have been developed for thiophene synthesis. tandfonline.com These can be broadly categorized based on the type of catalysis employed, including metal-catalyzed, Lewis base-catalyzed, base-catalyzed, and catalyst-free processes. tandfonline.com For instance, a copper(I)-catalyzed MCR allows for the synthesis of fully substituted thiophene derivatives from readily available starting materials. acs.org This reaction simultaneously forms C-N, C-S, and C-C bonds, offering a direct pathway to highly functionalized thiophenes. acs.org
The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. tandfonline.com It typically involves the reaction of a carbonyl compound, an active methylene (B1212753) compound, and elemental sulfur in the presence of a base. tandfonline.com Variations of this reaction have been developed using different catalysts and conditions to improve yields and expand the substrate scope. tandfonline.com
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| α-Thiocyanate ketones, indoline-2,3-diones, terminal alkynes, N-sulfonyl azides | Cu(I) | Fully substituted thiophenes | One-pot, simultaneous formation of multiple bonds. acs.org |
| Carbonyl compounds, active methylene compounds, elemental sulfur | Base (e.g., piperidine (B6355638) borate) | 2-Aminothiophenes | Classic, versatile MCR (Gewald reaction). tandfonline.com |
| 2-Ynals, thioamides, alcohols | Metal-free | 2-Aminothienyl ethers | Aldol condensation/cyclization/conjugate addition cascade. researchgate.net |
Thionation Reactions for Thiophene Synthesis
Thionation, the process of converting a carbonyl group into a thiocarbonyl group, is a key step in certain synthetic routes to thiophenes. Lawesson's reagent is a popular and effective thionating agent for this purpose. organic-chemistry.orgorganic-chemistry.org
The thionation of 1,4-dicarbonyl compounds is a well-established method for synthesizing thiophenes. The reaction involves the treatment of a 1,4-diketone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which leads to the formation of the thiophene ring. chemtube3d.com This method is particularly useful for preparing symmetrically substituted thiophenes.
More recently, tandem thionation/S-cyclization processes have been developed. For example, 2-alkynylbenzoic acids can be converted into benzo[c]thiophene (B1209120) derivatives in a one-pot reaction using Lawesson's reagent under microwave irradiation. researchgate.net This approach combines the thionation of the carboxylic acid with the subsequent intramolecular cyclization of the sulfur-containing alkyne intermediate.
| Starting Material | Thionating Agent | Product | Reaction Conditions |
| 1,4-Diketones | Lawesson's Reagent/P4S10 | Substituted Thiophenes | Typically requires heating. chemtube3d.com |
| 2-Alkynylbenzoic acids | Lawesson's Reagent | Benzo[c]thiophene-1(3H)-thione | Microwave irradiation. researchgate.net |
Formylation Strategies for Thiophene Ring Systems (e.g., Vilsmeier Reaction)
The introduction of a formyl group onto a thiophene ring is a crucial transformation, as the resulting aldehyde can serve as a versatile handle for further functionalization. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgijpcbs.com
The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, like phosphorus oxychloride (POCl3). organic-chemistry.org The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes can be influenced by the nature of the substituents already present on the ring and the specific Vilsmeier reagent used. uminho.pt
For instance, the formylation of 2-chlorothiophenes with push-pull substituents has been shown to proceed with regioselective ipso-formylation under Vilsmeier-Haack conditions. znaturforsch.com An alternative to the Vilsmeier-Haack reaction is the lithiation of the thiophene ring followed by quenching with DMF. uminho.pt This method can provide access to formylated thiophenes that are not readily synthesized via the Vilsmeier-Haack reaction. uminho.pt
| Method | Reagents | Substrate | Key Outcome |
| Vilsmeier-Haack Reaction | DMF/POCl3 | Electron-rich thiophenes | Formylation of the thiophene ring. organic-chemistry.orgijpcbs.com |
| Ipso-Formylation | Vilsmeier-Haack Reagents | Electron-rich 2-chlorothiophenes | Regioselective formylation at the chloro-substituted position. znaturforsch.com |
| Lithiation-Formylation | n-BuLi, then DMF | Thiophenes | Alternative method for formylation, useful for specific isomers. uminho.pt |
Derivatization and Functionalization of Existing Thiophene, 2-(2-propynyl)- Scaffolds
Once the Thiophene, 2-(2-propynyl)- core is synthesized, the propargyl group offers a rich platform for a wide array of derivatization and functionalization reactions. The terminal alkyne is particularly reactive and can participate in numerous transformations.
For example, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be employed to extend the carbon chain and introduce various aromatic or vinylic substituents. This has been used to synthesize 2,3-dialkynylthiophene derivatives. researchgate.net
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for constructing 1,2,3-triazole rings from the propargyl group. This has been utilized to create novel triazole hybrids of benzo[b]thiophenes. rsc.org
Furthermore, the thiophene ring itself can be functionalized. For instance, electrophilic substitution reactions can introduce various groups onto the ring. The reactivity and regioselectivity of these substitutions will be influenced by the existing propargyl group. Distant functionalization can also be achieved by utilizing the thiophene ring as a synthetic equivalent for other functional groups, which can be unmasked in a later step. nih.gov
| Reaction Type | Reagents/Catalyst | Functional Group Transformation | Example Application |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Alkyne + Aryl/Vinyl Halide → Disubstituted Alkyne | Synthesis of 2,3-dialkynylthiophenes. researchgate.net |
| Click Chemistry (CuAAC) | Cu(I) catalyst | Alkyne + Azide (B81097) → 1,2,3-Triazole | Synthesis of triazole-thiophene hybrids. rsc.org |
| C-H Borylation | Ir catalyst | C-H bond → C-B bond | Introduction of a boryl group for further cross-coupling reactions. diva-portal.org |
Chemical Reactivity and Mechanistic Transformations of Thiophene, 2 2 Propynyl
Reactivity of the Propynyl (B12738560) Alkyne Moiety
The propynyl group attached to the thiophene (B33073) ring is characterized by its terminal alkyne, a region of high electron density. This functionality is the primary site for various addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., Click Chemistry, Bergman Cyclization Analogues)
The terminal alkyne of Thiophene, 2-(2-propynyl)- is a prime substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Click Chemistry: The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne, such as that in Thiophene, 2-(2-propynyl)-, with an azide (B81097) in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds readily at room temperature, even in aqueous conditions, and is highly regioselective. organic-chemistry.org
Bergman Cyclization Analogues: The Bergman cyclization is the thermal rearrangement of an enediyne to form a highly reactive p-benzyne diradical. While Thiophene, 2-(2-propynyl)- is not itself an enediyne, the study of related structures provides insight into potential reactivity. Research on benzothiophene-fused enediynes has been conducted to evaluate their reactivity in the Bergman cyclization. nih.gov These studies aim to create analogues of naturally occurring enediyne antibiotics. The reactivity and stability of these complex molecules can be tuned by the substituents on the aromatic core, demonstrating the influence of the fused ring system on the cyclization process. nih.gov
Electrophilic and Nucleophilic Additions to the Triple Bond
The electron-rich triple bond of the propynyl group is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Addition: In an electrophilic addition reaction, the π bond of the alkyne acts as a nucleophile, attacking an electrophilic species. This process is fundamental to the functionalization of alkynes. The reaction typically proceeds through a vinyl cation intermediate, although a π-complex can also be involved. For unsymmetrical alkynes, these additions often follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom.
Nucleophilic Addition: The propynyl alkyne can also undergo nucleophilic addition, particularly when the alkyne is "activated" by conjugation with an electron-withdrawing group. acs.org A key example is the thiol-yne Michael addition, a type of conjugate addition. acs.orgnih.gov In this reaction, a nucleophilic thiol adds across the triple bond. The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The thiol-yne reaction is known for its efficiency and can proceed in a wide range of solvents, including aqueous and alcoholic media, without significant side reactions from hydroxyl-yne additions. acs.orgnih.gov
Reactivity of the Thiophene Heteroaromatic Ring System
The thiophene ring is an electron-rich aromatic system, making it reactive towards electrophiles. Its reactivity is greater than that of benzene (B151609) but less than that of furan (B31954) or pyrrole (B145914). pharmaguideline.com
Regioselective Electrophilic Aromatic Substitution (e.g., Halogenation, Sulfonation)
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. Substitution occurs preferentially at the C2 and C5 positions, which are more activated towards electrophilic attack than the C3 and C4 positions. pharmaguideline.com In the case of Thiophene, 2-(2-propynyl)-, the C2 position is already substituted, so electrophilic attack is highly directed to the C5 position.
Research on related substituted thiophenes confirms this regioselectivity. For instance, the electrophilic substitution of 2-(thiophen-2-yl) mdpi.comillinois.eduthiazolo[4,5-f]quinoline with various electrophiles resulted in substitution exclusively at the C5 position of the thiophene ring. researchgate.net
Below is a table summarizing common electrophilic aromatic substitution reactions on the thiophene ring.
| Reaction Type | Reagents | Expected Product Position |
| Halogenation | Br₂, I₂ | C5 |
| Nitration | HNO₃/H₂SO₄ | C5 |
| Sulfonation | H₂SO₄/SO₃ | C5 |
| Acylation | RCOCl/AlCl₃ | C5 |
| Formylation | POCl₃/DMF | C5 |
C-H Activation and Direct Functionalization Studies
Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation of thiophene rings has been extensively studied. The main challenge in this field is controlling the regioselectivity, as multiple C-H bonds with similar reactivities may be present. For 2-substituted thiophenes, C-H activation can be directed to either the C3 or C5 position depending on the reaction conditions and directing groups.
Intramolecular Cyclization Pathways and Rearrangements
The presence of both a thiophene ring and a propynyl group within the same molecule allows for intramolecular reactions, leading to the formation of fused heterocyclic systems. These cyclizations are often triggered by the activation of the alkyne by an electrophile, such as iodine or a metal catalyst. mdpi.com
One studied pathway is iodocyclization. A 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) was converted into a 5-(3-iodothiophen-2-yl) derivative through a sequence involving the iodocyclization of the alkyne with the tethered thioether. mdpi.com This reaction proceeds through a dihydrothiophene intermediate which is subsequently oxidized. mdpi.com Another strategy involves the metal-catalyzed heterocyclization of S-containing alkyne substrates. For example, 1-mercapto-3-yn-2-ols can undergo a PdI₂-catalyzed 5-endo-dig S-cyclization to yield substituted thiophenes. mdpi.com
The table below details an example of an intramolecular cyclization leading to a thiophene derivative.
| Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |
| 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate | 1. I₂, CH₂Cl₂; 2. DDQ; 3. K₂CO₃, MeOH | 5-(3-iodothiophen-2-yl)-2-methoxyphenol | ~100% | mdpi.com |
These intramolecular pathways are valuable for the synthesis of complex, fused-ring systems containing the thiophene moiety.
Isomerization Phenomena in Propynyl-Substituted Thiophenes
The substitution of a propynyl group onto a thiophene ring introduces a reactive moiety capable of undergoing various isomerization reactions. These transformations are of significant interest as they provide pathways to a range of structurally diverse thiophene derivatives, including allenylthiophenes and other rearranged products. The isomerization of Thiophene, 2-(2-propynyl)- (also known as 2-propargylthiophene) is primarily governed by prototropic rearrangements, which can be induced under basic conditions, and pericyclic reactions, such as sigmatropic rearrangements, which are typically initiated by thermal means.
The most prominent isomerization pathway for 2-(2-propynyl)thiophene involves a base-catalyzed prototropic rearrangement. This process is analogous to the well-studied acetylene-allene isomerization observed in other propargyl systems. The reaction proceeds through the abstraction of a proton from the methylene (B1212753) group adjacent to the thiophene ring, leading to the formation of a resonance-stabilized propargyl anion. This intermediate can then be protonated at the terminal carbon of the acetylene (B1199291) unit to yield the corresponding allene, 2-(propa-1,2-dien-1-yl)thiophene. Further isomerization can occur under these conditions, leading to the thermodynamically more stable conjugated alkyne, 2-(prop-1-yn-1-yl)thiophene. The equilibrium between these isomers is highly dependent on the reaction conditions, including the strength of the base and the solvent used.
In addition to base-catalyzed rearrangements, thermal isomerization of propynyl-substituted thiophenes can also occur. For instance, the analogous compound, 2-(propargylthio)thiophene, has been shown to undergo a thermal rearrangement to form 6H-thieno[2,3-b]thiin in excellent yields when heated in a high-boiling solvent like hexamethylphosphoric triamide. This transformation is believed to proceed through a pleiades.onlinepleiades.online-sigmatropic rearrangement, akin to a thio-Claisen rearrangement. While this specific example involves a sulfur linkage, it highlights the potential for thermally induced pericyclic reactions in propynyl-substituted thiophenes, which could lead to the formation of fused ring systems.
The study of these isomerization phenomena is crucial for understanding the reactivity of propynyl-thiophenes and for the synthetic exploitation of these compounds as precursors to a variety of functionalized thiophene derivatives. The precise control over these isomerization pathways allows for the selective synthesis of desired isomers for various applications in materials science and medicinal chemistry.
| Isomerization Type | Reactant | Conditions | Product(s) | Mechanistic Notes |
| Base-Catalyzed Prototropic Rearrangement | Thiophene, 2-(2-propynyl)- | Base (e.g., alkoxides, amides) | 2-(Propa-1,2-dien-1-yl)thiophene, 2-(Prop-1-yn-1-yl)thiophene | Proceeds via a resonance-stabilized propargyl anion intermediate. The product distribution depends on the thermodynamic stability of the isomers. |
| Thermal Sigmatropic Rearrangement (by analogy) | 2-(Propargylthio)thiophene | High temperature (e.g., 170-180 °C) in HMPA | 6H-Thieno[2,3-b]thiin | Analogous systems suggest the possibility of pleiades.onlinepleiades.online-sigmatropic rearrangements leading to cyclic products. |
Advanced Spectroscopic and Structural Characterization of Thiophene, 2 2 Propynyl Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "Thiophene, 2-(2-propynyl)-" in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiophene (B33073) ring and the three protons of the 2-propynyl group. The thiophene protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, for a 2-substituted thiophene, the proton at position 5 (H5) is expected to be the most downfield, followed by H3 and H4. The methylene (B1212753) protons (-CH₂-) of the propynyl (B12738560) group would likely appear as a doublet around δ 3.5-4.0 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (-C≡CH) is anticipated to be a triplet around δ 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons of the thiophene ring are expected in the δ 120-145 ppm region. The carbon attached to the sulfur atom (C2) and the substituted carbon (C5) will have distinct chemical shifts. The acetylenic carbons (-C≡C-) typically resonate in the δ 70-90 ppm range, while the methylene carbon (-CH₂-) would be found further upfield.
To illustrate, ¹H and ¹³C NMR data for related substituted thiophenes provide a reference for these expected chemical shifts. beilstein-journals.orgamazonaws.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene, 2-(2-propynyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H3 | ~6.9 | - | Doublet of doublets |
| H4 | ~7.0 | - | Triplet |
| H5 | ~7.2 | - | Doublet of doublets |
| -CH₂- | ~3.6 | ~25 | Doublet |
| ≡CH | ~2.2 | - | Triplet |
| C2 | - | ~140 | Singlet |
| C3 | - | ~127 | Singlet |
| C4 | - | ~125 | Singlet |
| C5 | - | ~123 | Singlet |
| -C H₂- | - | ~25 | Singlet |
| -C ≡CH | - | ~80 | Singlet |
| -C≡C H | - | ~75 | Singlet |
Note: These are predicted values based on known data for similar compounds and may vary from experimental results.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in "Thiophene, 2-(2-propynyl)-". nih.govjetir.org
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. The terminal alkyne C-H stretch should appear as a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch is anticipated in the 2100-2140 cm⁻¹ region, which is typically weak but sharp. Vibrations associated with the thiophene ring include C-H stretching above 3000 cm⁻¹, C=C stretching in the 1300-1550 cm⁻¹ range, and the C-S stretching mode, which can be observed between 600-800 cm⁻¹. iosrjournals.org The CH₂ group will exhibit stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C≡C triple bond, being relatively non-polar, is expected to show a strong signal in the Raman spectrum, confirming the presence of the alkyne group. The symmetric vibrations of the thiophene ring are also typically Raman active and can provide further structural confirmation. spectrabase.com
Interactive Data Table: Expected Vibrational Frequencies for Thiophene, 2-(2-propynyl)-
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| ≡C-H | Stretching | ~3300 (Strong, Sharp) | Weak |
| C≡C | Stretching | ~2120 (Weak, Sharp) | Strong |
| Thiophene C-H | Stretching | ~3100-3000 | Moderate |
| -CH₂- | Asymmetric/Symmetric Stretching | ~2960-2850 | Moderate |
| Thiophene C=C | Ring Stretching | ~1550-1300 | Strong |
| -CH₂- | Scissoring | ~1450 | Weak |
| Thiophene C-H | Out-of-plane Bending | ~900-700 | Weak |
| Thiophene C-S | Stretching | ~800-600 | Moderate |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. The molecular formula of "Thiophene, 2-(2-propynyl)-" is C₇H₆S, giving it a molecular weight of approximately 122.19 g/mol . lookchem.com
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 122 would be expected. The fragmentation pattern would likely involve the loss of the propynyl group or fragmentation within the side chain. Common fragmentation pathways for similar compounds include the loss of a hydrogen atom to form a stable propargyl cation, or cleavage of the bond between the thiophene ring and the methylene group. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments. amazonaws.com
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of the compound, which are governed by its electronic structure. researchgate.netresearchgate.net
UV-Vis Absorption: Thiophene and its derivatives typically exhibit strong absorption in the ultraviolet region due to π-π* electronic transitions within the aromatic ring. For "Thiophene, 2-(2-propynyl)-", an absorption maximum is expected in the range of 230-260 nm. The conjugation with the propynyl group may slightly shift this absorption compared to unsubstituted thiophene. spectrabase.comuobaghdad.edu.iq
Fluorescence Spectroscopy: Many thiophene-containing conjugated molecules are fluorescent. scispace.com Upon excitation at its absorption maximum, "Thiophene, 2-(2-propynyl)-" may exhibit fluorescence, and the emission spectrum would provide information about the energy of its first excited singlet state. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique to study the electrochemical properties of "Thiophene, 2-(2-propynyl)-". This is particularly relevant as thiophene derivatives are well-known precursors for conducting polymers. jept.de
A cyclic voltammogram of the monomer would reveal its oxidation potential. Upon repeated cycling of the potential, the electropolymerization of the monomer on the electrode surface can often be observed by the appearance of new redox waves corresponding to the p-doping and de-doping of the resulting polythiophene film. researchgate.netajrconline.org The oxidation potential of thiophene itself is relatively high, but substituents can modulate this value. cmu.eduwinona.edu The resulting polymer film can then be further characterized electrochemically to determine its stability, conductivity, and electrochromic properties.
Morphological Assessment using Electron Microscopy (e.g., SEM, TEM)
When "Thiophene, 2-(2-propynyl)-" is polymerized, either chemically or electrochemically, its morphology can be investigated using electron microscopy techniques.
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging and can be used to study the nanostructure of the polymeric material. For instance, if the polymer forms nanoparticles or nanofibers, TEM can be used to determine their size, shape, and distribution. researchgate.net
Polymerization Studies of Thiophene, 2 2 Propynyl and Its Analogues
Living Anionic Polymerization of Thiophene (B33073) Derivatives
Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. This method involves the initiation of polymerization by a strong anion, followed by propagation without termination or chain transfer reactions.
While the direct living anionic polymerization of Thiophene, 2-(2-propynyl)- is not extensively documented, studies on analogous thiophene derivatives provide valuable insights. For instance, the anionic polymerization of 2-isopropenylthiophene (B1618014) and its 5-substituted derivatives has been investigated. The polymerization of 2-isopropenylthiophene itself was found to be challenging due to side reactions involving proton abstraction from the thiophene ring. acs.orgacs.org However, when the acidic proton at the 5-position was replaced with substituents like 1-adamantyl, phenyl, or cyano groups, the living anionic polymerization proceeded quantitatively. acs.orgacs.org These studies highlight the importance of monomer design in achieving controlled polymerization.
The polymerization of these substituted 2-isopropenylthiophene monomers, initiated by reagents like sec-butyllithium (B1581126) or oligo(α-methylstyryl)lithium in tetrahydrofuran (B95107) (THF) at -78 °C, yielded polymers with predictable molecular weights and low polydispersity indices (Mw/Mn < 1.2). acs.orgfigshare.combohrium.com Interestingly, the polymerization of 5-phenyl-2-isopropenylthiophene exhibited reversible equilibrium behavior, with a ceiling temperature (Tc) of 24 °C, similar to α-methylstyrene. acs.orgfigshare.combohrium.com
| Monomer | Initiator | Solvent | Temperature (°C) | Mw/Mn | Reference |
| 2-(1-adamantyl)-5-isopropenylthiophene | sec-BuLi | THF | -78 | < 1.2 | acs.orgfigshare.com |
| 5-phenyl-2-isopropenylthiophene | sec-BuLi | THF | -78 | < 1.2 | acs.orgfigshare.com |
| 2-cyano-5-isopropenylthiophene | sec-BuLi | THF | -78 | < 1.2 | acs.orgfigshare.com |
This table summarizes the conditions and results for the living anionic polymerization of various 2-isopropenylthiophene derivatives.
These findings suggest that for a successful living anionic polymerization of a monomer like Thiophene, 2-(2-propynyl)-, protection of any acidic protons on the thiophene ring would be a critical consideration to prevent side reactions and achieve controlled polymer structures.
Cationic Ring-Opening Polymerization for Thiophene-Bearing Polymers
Cationic ring-opening polymerization (CROP) is another important method for synthesizing polymers, particularly from cyclic monomers. This process is typically initiated by a cationic species, such as a Brønsted or Lewis acid, which attacks the cyclic monomer to initiate ring-opening and subsequent chain growth. wikipedia.orgmdpi.com
While Thiophene, 2-(2-propynyl)- is not a cyclic monomer and thus does not undergo CROP directly, this technique is relevant for creating polymers that incorporate thiophene units within their backbone. For example, thiophene-containing cyclic ethers could potentially be polymerized via CROP. The driving force for CROP is often the relief of ring strain in the monomer. wikipedia.org
Studies on the CROP of other cyclic ethers, such as tetrahydrofuran (THF), have shown that strong Brønsted acids can effectively initiate polymerization. rsc.orgnih.gov The mechanism involves the protonation of the monomer, followed by nucleophilic attack by another monomer molecule, leading to ring-opening and propagation. rsc.orgnih.gov The effectiveness of the polymerization depends on factors like the acid strength and the electron density of the monomer. rsc.org For instance, electron-rich monomers can be polymerized by weaker acids, while electron-poor monomers require stronger acids. rsc.org
Although direct examples of CROP for thiophene-bearing cyclic monomers are not abundant in the provided search results, the principles of CROP could be applied to synthesize novel thiophene-containing polymers from appropriately designed cyclic precursors.
Electrochemical Polymerization of Thiophenes
Electrochemical polymerization, or electropolymerization, is a technique where a polymer film is deposited onto an electrode surface by applying an electrical potential to a solution containing the monomer. dtic.mil This method is particularly useful for creating thin, uniform, and conductive polymer films directly on a substrate.
The electropolymerization of thiophene and its derivatives has been extensively studied. dtic.milacs.orgtaylorfrancis.com The process typically involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and eventually a polymer chain. dtic.mil The polymer film grows on the electrode surface in its oxidized (doped) and conductive state.
For substituted thiophenes, the position and nature of the substituent can significantly influence the polymerization process and the properties of the resulting polymer. dtic.mil For instance, β-substituted thiophenes have been shown to form polymers with different properties compared to their α-substituted counterparts. acs.org The oxidation potential of the monomer is a key parameter in electropolymerization, and it can be affected by the electron-donating or electron-withdrawing nature of the substituent. researchgate.net
While specific studies on the electrochemical polymerization of Thiophene, 2-(2-propynyl)- were not found in the search results, it is expected that this monomer could be electropolymerized. The propargyl group might influence the polymerization mechanism and the morphology of the resulting polymer film. The electrochemical behavior of such films would be of interest for applications in sensors and electronic devices.
Controlled Radical Polymerization Techniques (e.g., Surface-Initiated ATRP)
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers with complex architectures. acs.orgacs.org These methods allow for precise control over molecular weight, polydispersity, and polymer chain functionality.
Surface-initiated ATRP (SI-ATRP) is a powerful variant of ATRP used to grow polymer brushes from a surface. researchgate.netnih.govmdpi.com This "grafting from" approach involves immobilizing an ATRP initiator on a substrate, from which the polymer chains are grown. cmu.edu SI-ATRP has been used to modify the surfaces of various materials, including silica, gold, and iron nanoparticles, with a wide range of polymers. mdpi.com
The application of CRP techniques to thiophene-containing monomers has been explored. For example, RAFT polymerization has been successfully used for the polymerization of vinylthiophene derivatives, such as 2-vinylthiophene (B167685) and 3-vinylthiophene, to produce polymers with controlled molecular weights and low polydispersities. acs.orgacs.org
Although direct examples of the polymerization of Thiophene, 2-(2-propynyl)- via SI-ATRP are not available in the search results, this technique could potentially be used to graft poly(2-(2-propynyl)thiophene) brushes from surfaces. This would require the synthesis of a suitable initiator containing a thiophene moiety or the modification of the monomer to be compatible with ATRP conditions. Such surface-grafted polymers could have interesting applications in creating functional surfaces with specific electronic or sensory properties.
Synthesis and Characterization of Poly(propynylthiophene) Derivatives and Copolymers
The synthesis of polymers and copolymers from propynylthiophene derivatives offers a route to materials with unique properties, combining the conductivity of the polythiophene backbone with the reactivity of the alkyne functionality.
While detailed studies specifically on poly(2-(2-propynyl)thiophene) are limited in the provided results, the synthesis and characterization of various polythiophene derivatives and copolymers are well-documented. mdpi.commdpi.comnih.gov Chemical oxidative polymerization using ferric chloride (FeCl₃) is a common method for synthesizing polythiophenes. nih.gov This method has been used to prepare a variety of polythiophene derivatives with different side groups, leading to polymers with varying solubility, optical properties, and thermal stability. nih.gov
Copolymerization is another important strategy to tailor the properties of thiophene-based polymers. For instance, copolymers of thiophene with other monomers like aniline (B41778) or pyrrole (B145914) have been synthesized electrochemically and chemically. jept.deresearchgate.net These copolymers often exhibit properties that are intermediate between those of the corresponding homopolymers. Donor-acceptor copolymers, which incorporate both electron-donating and electron-accepting units in the polymer backbone, are of particular interest for applications in organic solar cells and other optoelectronic devices. mdpi.commdpi.com
The characterization of these polymers typically involves a range of techniques, including:
Spectroscopy: ¹H NMR, FT-IR, and UV-Vis spectroscopy are used to confirm the chemical structure and study the electronic properties of the polymers. nih.gov
Molecular Weight Analysis: Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of soluble polymers. mdpi.com
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the polymers. nih.gov
Morphology: Scanning electron microscopy (SEM) and X-ray diffraction (XRD) are used to study the surface morphology and crystallinity of the polymers. nih.govjept.de
Development of Conductive Graft Copolymers
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, offer a way to combine the properties of different polymers into a single material. The development of conductive graft copolymers incorporating thiophene is an active area of research, aiming to create materials that are both conductive and possess other desirable properties, such as processability, flexibility, or biocompatibility.
One approach to synthesizing conductive graft copolymers is the "grafting onto" method, where pre-synthesized polymer chains are attached to a polymer backbone. Another approach is the "grafting from" method, where polymer chains are grown from initiation sites on the main polymer chain.
For example, polythiophene has been grafted onto a polystyrene backbone by first synthesizing a thiophene-functionalized polystyrene macromonomer, followed by oxidative polymerization of thiophene from these functional sites. tbzmed.ac.ir This method resulted in a graft copolymer that was more solution-processable than polythiophene itself. mdpi.com
In another example, poly(3-hexylthiophene) (P3HT) was covalently grafted onto a gelatin biopolymer to create a biodegradable and conductive material for transient electronics. acs.org This graft copolymer, Gel-g-P3HT, showed good electroactivity and underwent degradation over a period of five days. acs.org
These examples demonstrate the potential of graft copolymerization to create novel conductive materials with tailored properties for a variety of applications. The propargyl group in Thiophene, 2-(2-propynyl)- could serve as a versatile handle for "click" chemistry reactions, providing an efficient route for grafting polymers onto or from a poly(2-(2-propynyl)thiophene) backbone.
Advanced Applications of Thiophene, 2 2 Propynyl and Its Derivatives in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Thiophene (B33073) derivatives are extensively utilized in the active layers of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent charge-transporting properties and tunable electronic band gaps. rsc.orgbeilstein-journals.org The incorporation of a propargyl group, as seen in Thiophene, 2-(2-propynyl)-, offers a strategic advantage for the synthesis of novel materials for these applications. The terminal alkyne provides a reactive site for well-established coupling reactions, such as the Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." These reactions enable the facile integration of the thiophene unit into larger conjugated systems, including polymers and complex small molecules, which are essential for efficient device performance. whiterose.ac.ukmdpi.comresearchgate.netnih.gov
In the context of OLEDs, polymers and small molecules incorporating thiophene derivatives can serve as the emissive layer, where their fluorescence and charge-carrier mobilities are critical determinants of device efficiency. For instance, fluorene (B118485) benzotriazole-based polymers that include a thiophene linker have been synthesized and used as the emissive layer in OLED devices. rsc.org One such polymer, TP2, which contains a thiophene linker, exhibited a bright yellow emission with a maximum brightness of 243 cd/m² and a maximum current efficiency of 1.38 cd/A. rsc.org Another example, a donor-π-acceptor type compound, DMB-TT-TPA, which features a thieno[3,2-b]thiophene (B52689) π-conjugated linker, was used as an emitter in a solution-processed OLED, achieving a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%. beilstein-journals.org
For OPVs, the development of donor-acceptor (D-A) conjugated polymers is a key strategy for enhancing power conversion efficiencies (PCE). The ability to precisely control the polymer backbone through reactions like Sonogashira coupling allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport. While specific performance data for polymers derived directly from Thiophene, 2-(2-propynyl)- are not extensively reported, analogous systems highlight the potential. For example, conjugated polymers containing ethynylene-thiophene spacers have been synthesized and investigated for their photovoltaic properties. nih.gov
| Material | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| TP2 Polymer | 243 | 1.38 | - | - |
| DMB-TT-TPA | - | 10.6 | 6.70 | 4.61 |
Organic Field-Effect Transistors (OFETs)
The performance of organic field-effect transistors (OFETs) is heavily reliant on the charge carrier mobility of the organic semiconductor used in the active layer. Thiophene-based conjugated polymers are among the most promising materials for this application due to their high charge mobilities and environmental stability. rsc.orgrsc.org The synthesis of regioregular polythiophenes is crucial for achieving the ordered molecular packing necessary for efficient charge transport. rsc.org
The propargyl functionality of Thiophene, 2-(2-propynyl)- can be leveraged in post-polymerization modification strategies. For instance, a polymer backbone containing pendant propargyl groups can be synthesized and subsequently functionalized via click chemistry. researchgate.net This approach allows for the introduction of various functional groups that can influence the polymer's solubility, morphology, and electronic properties without altering the polymerization process itself. While specific OFET performance data for polymers derived from Thiophene, 2-(2-propynyl)- are limited, related thiophene-based polymers exhibit impressive results. For example, OFETs based on poly(3-hexylthiophene) (P3HT) blended with paraffin (B1166041) have shown excellent environmental stability, maintaining 80% of their initial mobility after 30 days of exposure to air. rsc.org Furthermore, certain fluorene benzotriazole-based polymers with thiophene linkers have demonstrated p-type transporting characteristics with mobilities as high as 0.073 cm²/V·s. rsc.org
| Polymer System | Hole Mobility (cm²/V·s) | Environmental Stability |
|---|---|---|
| P3HT/Paraffin Blend | - | 80% mobility retention after 30 days |
| SP3 Polymer | 0.073 | - |
| TP2 Polymer | 0.017 | - |
Conjugated Polymer Systems for Electronic Applications
The synthesis of conjugated polymers with well-defined structures and properties is fundamental to the advancement of organic electronics. Thiophene-based conjugated polymers are a cornerstone of this field due to their exceptional optical and conductive properties. rsc.org Various synthetic strategies, including nickel- and palladium-catalyzed cross-coupling reactions, have been developed to produce functionalized and regioregular polythiophenes. rsc.org
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for incorporating acetylenic linkages into polymer backbones. researchgate.netnih.gov Thiophene, 2-(2-propynyl)- is an ideal monomer for this type of polymerization, allowing for the creation of polymers with alternating thiophene and acetylene (B1199291) units. These ethynylene-thiophene linkages can lead to polymers with lower HOMO levels, which is beneficial for achieving high open-circuit voltages in photovoltaic devices. nih.gov Additionally, all-thiophene-based conjugated porous organic polymers have been synthesized through oxidative coupling polymerization, exhibiting high surface areas and potential for gas adsorption and storage. rsc.org
Role as Building Blocks in Complex Organic Molecules and Supramolecular Architectures
The dual functionality of Thiophene, 2-(2-propynyl)- makes it an excellent building block for the construction of complex organic molecules and supramolecular assemblies. The thiophene ring can participate in π-π stacking interactions, which are a driving force for self-assembly, while the propargyl group provides a handle for covalent modification. nih.gov
Thiophene-based covalent organic frameworks (COFs) are a class of porous crystalline polymers with potential applications in electronic devices. The synthesis of these materials often relies on the condensation of thiophene-containing building blocks. The ability to functionalize Thiophene, 2-(2-propynyl)- allows for its incorporation into such ordered structures. Furthermore, the self-assembly of thiophene-based oligomers into nanostructured fibers has been demonstrated, with the morphology and properties of the resulting structures being tunable through chemical modification.
Corrosion Inhibition in Materials Science
Organic compounds containing heteroatoms, such as the sulfur in the thiophene ring, are known to be effective corrosion inhibitors for various metals and alloys. nih.gov These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The efficiency of a corrosion inhibitor is often related to the presence of π-electrons and functional groups that can coordinate with the metal surface.
| Inhibitor Type | Metal | Corrosive Medium | Reported Inhibition Efficiency |
|---|---|---|---|
| Novel Triazole Derivatives (TZ1, TZ2) | Carbon Steel | 1M HCl | High (specific values vary with concentration) |
| 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases | Steel | 1M HCl | Promising (qualitative) |
Photochromic and Electro-optical Materials
Photochromic materials are compounds that can reversibly change their optical properties upon exposure to light of a specific wavelength. This phenomenon is of great interest for applications such as optical data storage, smart windows, and molecular switches. Thiophene oligomers have been incorporated into photochromic systems based on bisthienylethenes, where the fluorescence emission can be reversibly tuned by alternating UV and visible light irradiation.
The propargyl group of Thiophene, 2-(2-propynyl)- offers a potential route to new photochromic materials. Photoinduced cyclization reactions of propargyl-containing compounds are known, and this reactivity could be exploited to create novel photoswitchable systems. rsc.org For instance, the photoinduced arylative formal 4-endo-dig cyclization of propargyl alcohols and amines has been reported as a method to access strained heterocycles. rsc.org While direct application of Thiophene, 2-(2-propynyl)- in this context requires further investigation, the principle demonstrates the potential for developing new photoactive materials.
Integration in Functional Biomaterials (excluding direct biological activity)
The unique molecular architecture of 2-(2-propynyl)thiophene, featuring a terminal alkyne group and an electronically active thiophene ring, makes it a valuable building block for the development of advanced functional biomaterials. Its utility in this context is primarily centered on the covalent integration of thiophene's electronic properties into various biomaterial platforms and the versatile reactivity of the propargyl group, which allows for robust modification and crosslinking of these materials. These applications are pivotal in fields such as tissue engineering and bioelectronics, where the material's properties can be tailored to interact with biological systems without eliciting a direct therapeutic effect.
The terminal alkyne functionality of 2-(2-propynyl)thiophene is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction enables the covalent attachment of the thiophene moiety onto a wide array of biomaterial scaffolds, including hydrogels, polymers, and surfaces. This approach is instrumental in the design of materials with precisely controlled properties.
In tissue engineering, for instance, the incorporation of 2-(2-propynyl)thiophene into hydrogel networks can impart electrical conductivity to the scaffold. Hydrogels are widely used as three-dimensional supports for cell growth due to their high water content and tunable mechanical properties, which can mimic the native extracellular matrix. nih.govtissueeng.net By functionalizing hydrogel precursors with azide (B81097) groups and subsequently "clicking" 2-(2-propynyl)thiophene into the network, it is possible to create scaffolds that can support and guide the growth of electro-responsive tissues, such as nerve and cardiac tissue, through electrical stimulation.
The following table illustrates the potential for modifying hydrogel properties through the incorporation of 2-(2-propynyl)thiophene.
| Property | Base Hydrogel (e.g., Alginate) | Thiophene-Functionalized Hydrogel |
| Electrical Conductivity | Low | Moderate to High |
| Mechanical Stiffness | Tunable | Increased with crosslinking |
| Cell Adhesion | Often requires peptide modification | Can be modified with cell-adhesive ligands via click chemistry |
| Degradation Profile | Controllable | Can be tailored by the nature of the crosslinking |
Furthermore, the propargyl group can be utilized for the surface modification of biomaterials. For example, metallic or polymeric implants can be functionalized with azide groups and subsequently reacted with 2-(2-propynyl)thiophene. This results in a surface coating of thiophene units, which can then be electropolymerized to create a thin, conductive, and biocompatible layer. Such coatings can improve the integration of the implant with surrounding tissues and can also serve as an interface for electronic biosensors.
In the realm of organic bioelectronics, derivatives of 2-(2-propynyl)thiophene are being explored for the fabrication of flexible and biocompatible electronic devices. These devices, which can include sensors and transistors, are designed to interface seamlessly with biological systems. The thiophene core provides the necessary semiconductor properties, while the propargyl group allows for the incorporation of these molecules into soft, stretchable polymer matrices.
The table below outlines some of the research findings related to the use of thiophene derivatives in functional biomaterials.
| Research Area | Key Finding |
| Conductive Scaffolds | Thiophene-bearing polymers can be synthesized to form thermally stable and processable precursors for conductive polymers used in cell scaffolds. nih.gov |
| Hydrogel Engineering | Click chemistry, including azide-alkyne cycloadditions, is a versatile tool for creating multifunctional hydrogels for tissue engineering applications. nih.gov |
| Bioelectronic Interfaces | Thiophene-containing compounds are utilized as hole-transporting materials in organic electronics, a field that overlaps with bioelectronics. mdpi.com |
| Biomaterial Functionalization | Bioactive agents can be integrated into biomaterial scaffolds through various methods, including surface modification, to promote tissue regeneration. frontiersin.org |
Derivatives and Analogues of Thiophene with Propynyl Moieties
Bithiophenes and Oligothiophenes Containing Propynyl (B12738560) Substituents
Bithiophenes and oligothiophenes are fundamental building blocks for organic electronic materials. researchgate.net The incorporation of propynyl substituents onto these conjugated backbones provides a versatile handle for modifying their properties and for post-polymerization functionalization.
The synthesis of propynyl-substituted oligothiophenes can be achieved through various cross-coupling strategies. One common method involves the use of metal-catalyzed reactions, such as the Kumada coupling, which utilizes Grignard reagents for the cross-coupling of heterocyclic compounds. nih.gov Another powerful technique is the Suzuki coupling, which is widely employed due to its tolerance of various functional groups and generally high yields (50-90%). mdpi.com For instance, coupling a propynyl-functionalized thiophene (B33073) boronic acid with a dihalo-bithiophene can generate a terthiophene with a central propynyl group. mdpi.com A synthetic route starting from 2-thiophenealdehyde can be converted in two steps to 2-thienylacetylene, which can then undergo oxidative coupling to form di-thienyl-1,3-diynes, a key precursor structure related to propynyl-substituted systems. nih.gov
The presence of the propynyl group significantly influences the electronic and physical properties of the resulting oligomers. These substituents can be used to fine-tune the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the material's charge transport characteristics and optical properties. The rigid nature of the triple bond can also impact the planarity and packing of the oligomer chains in the solid state, which is a critical factor for efficient charge mobility in devices like organic thin-film transistors (TFTs). nih.gov Furthermore, the terminal alkyne of the propynyl group serves as a reactive site for creating more extended and complex architectures, such as polymers or networked materials.
| Synthetic Method | Key Reactants | Typical Conditions | Advantages/Notes | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Propynyl-thiophene boronic acid, Dihalo-oligothiophene | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High yield, good functional group tolerance. mdpi.com | mdpi.com |
| Kumada Coupling | Propynyl-thiophene Grignard reagent, Halo-oligothiophene | Ni or Pd catalyst | Mild reaction conditions, high yields. nih.gov | nih.gov |
| Oxidative Coupling (of alkynes) | 2-Thienylacetylene | Copper chloride | Forms 1,3-diyne linkages, a related structural motif. nih.gov | nih.gov |
Fused Thiophene Systems (e.g., Benzo[b]thiophenes) with Propynyl Functionalization
Fused thiophene systems, such as benzo[b]thiophene, where a thiophene ring is fused to a benzene (B151609) ring, are important scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov Functionalizing these rigid, planar structures with propynyl groups can lead to novel materials for organic electronics and precursors for complex heterocyclic syntheses. researchgate.net
Several efficient protocols have been developed for the synthesis of propynyl-functionalized benzo[b]thiophenes. One prominent method involves the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This approach can utilize sodium halides with copper(II) sulfate (B86663) in ethanol, providing an environmentally benign route to 3-halo substituted benzo[b]thiophenes which can be further functionalized. nih.gov Another powerful one-pot protocol involves a sequence of propargyl–allenyl isomerization, cyclization, and demethylation, starting from readily accessible materials. researchgate.net Palladium-catalyzed C-S bond formation using a hydrogen sulfide (B99878) surrogate, followed by heterocyclization of o-alkynylbromobenzenes, also provides a direct route to these structures. core.ac.uk
The introduction of a propynyl group onto the benzo[b]thiophene core creates a molecule with distinct properties. For example, 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol and its bromo analogue were synthesized in excellent yields (77% and 85%, respectively) via the cyclization of a substituted propargyl alcohol. nih.gov These compounds serve as versatile intermediates. The alkyne functionality can participate in Sonogashira coupling reactions, allowing for the introduction of various aryl or alkyl groups, thus expanding the library of multi-substituted benzo[b]thiophene derivatives. nih.gov This versatility is crucial for developing materials with tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com
| Starting Material | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|
| Substituted propargyl alcohol | Electrophilic Halocyclization | 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol | 77% | nih.gov |
| Substituted propargyl alcohol | Electrophilic Halocyclization | 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol | 85% | nih.gov |
| o-Alkynylbromobenzenes | Pd-catalyzed C-S bond formation / Heterocyclization | Highly substituted benzo[b]thiophenes | N/A | core.ac.uk |
| Propargyl sulfides | Propargyl–allenyl isomerization/cyclization | Functionalized benzo[b]thiophenes | High yields | researchgate.net |
Thiophene-Containing Macrocyclic Ligands and Polycyclic Aromatic Hydrocarbon (PAH) Systems
The incorporation of propynyl-thiophene units into macrocycles and polycyclic aromatic hydrocarbons (PAHs) leads to sophisticated molecular architectures with unique host-guest chemistry and photophysical properties. nih.govpsu.edu The thiophene moiety can introduce specific electronic characteristics, while the propynyl group offers a point for cyclization or further extension of the π-conjugated system.
Thiophene-containing macrocycles functionalized with propynyl groups can act as ligands for transition metal ions. The sulfur atom of the thiophene ring and the π-system of the alkyne can potentially coordinate to a metal center, influencing the electrochemical and optical properties of the resulting complex. psu.edu For example, thiophene groups attached to a macrocycle can serve as precursors to conducting polythiophene-based hybrid materials that incorporate redox-active metal ions. psu.edu
In the realm of PAHs, fusing thiophene rings into large π-conjugated skeletons affects their electronic properties, structure, and aromaticity. nih.gov While direct examples of propynyl-functionalized thiophene PAHs are specific, the synthesis of related structures provides clear pathways. For instance, the synthesis of a warped nanographene analogue bearing five fused thiophenes was achieved through a Scholl reaction. nih.gov A propargyl group attached to a thiophene within such a precursor could be used to direct cyclization or to link multiple PAH units together, creating even larger and more complex systems. The synthesis of a propargyl-azulene hybrid derivative demonstrates the feasibility of introducing propargyl groups into non-benzenoid aromatic systems, a strategy that is transferable to thiophene-based PAHs. researchgate.net
Structure-Function Relationships in Substituted Propynyl Thiophene Systems
The propynyl group itself is an electron-withdrawing moiety that can modulate the electron density of the thiophene ring. Its linear geometry also imposes specific conformational constraints. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene, and this reactivity is further modified by the presence of the propynyl group and other substituents. nih.goveprajournals.com
In materials science, the function of a propynyl thiophene derivative is often related to its optoelectronic properties. For instance, in conjugated systems like oligothiophenes, the arrangement of substituents affects the π-orbital overlap between adjacent rings. nih.gov Hydrogen bonding substituents, in conjunction with π-interactions, can control the supramolecular arrangement and packing density, which directly impacts charge transport. nih.gov The introduction of a propynyl group provides a tool to systematically tune these interactions and, consequently, the electronic behavior of the material.
In medicinal chemistry, thiophene derivatives are recognized as valuable scaffolds. nih.govnih.gov The isosteric replacement of a phenyl ring with a thiophene ring can improve physicochemical properties and binding affinity. nih.gov The structure-activity relationship (SAR) is critical; for example, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the nature and position of substituents on a phenyl ring tethered to the core structure fundamentally influenced the biological activity. nih.gov A propynyl group could be incorporated into such a scaffold as a bioisostere or as a reactive handle for attaching other functional groups, allowing for a systematic exploration of the SAR to optimize for a specific biological target. The effect of different substituents on the thiophene ring is crucial for designing new compounds with enhanced pharmacological activity. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Propynyl (B12738560) Thiophenes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing efficiency, safety, and the use of renewable resources. Research into the synthesis of propynyl thiophenes is increasingly focused on developing sustainable methodologies that minimize waste and environmental impact.
Key areas of development include:
Biomass-Derived Feedstocks: A significant trend is the move away from petrochemical sources. Researchers are exploring the synthesis of thiophene (B33073) rings from biomass-derived molecules like methyl levulinate, using elemental sulfur, a cheap and abundant by-product of the fossil fuel industry. citedrive.comresearchgate.net This approach offers a direct route to producing "green" thiophenes, which can then be functionalized with a propynyl group.
Metal-Free Approaches: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic methodologies are gaining traction. nih.gov These methods often rely on controlled reaction conditions and innovative use of reagents to achieve the desired transformations, contributing to the advancement of green chemistry. nih.gov
Atom-Economical Reactions: Future syntheses will prioritize atom economy. For instance, methods involving the reaction of substrates like buta-1-enes with potassium sulfide (B99878) enable the creation of the thiophene ring via the cleavage of multiple C-H bonds without the need for transition metals. organic-chemistry.org
Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective synthesis of functionalized thiophenes. The last decade has seen remarkable progress in catalysts and catalytic systems for propargylation reactions and thiophene synthesis. mdpi.comnih.gov
Emerging trends in this area include:
Novel Metal Catalysts: Research continues to identify more efficient metal catalysts. Copper(II)-catalyzed addition/oxidative cyclization provides a simple route to 2-amino thiophene derivatives. nih.gov Rhodium catalysts have been effectively used for the polymerization of propargyl-thiophene monomers. researchgate.net Furthermore, gold-catalyzed reactions have shown potential for the synthesis of related homopropargyl intermediates under mild conditions. mdpi.com
Asymmetric Catalysis: The synthesis of chiral molecules is a major goal in pharmaceutical and materials science. The development of organosilver-catalyzed asymmetric processes enables the synthesis of optically active homopropargylic alcohols, a related class of compounds, highlighting the potential for creating chiral propynyl thiophene derivatives with specific stereochemistry. mdpi.com
Dual-Function Catalysts: Industrial-scale synthesis of thiophenes often employs catalysts with dual functionality. For example, alkali-promoted alumina (B75360) catalysts exhibit acidity, dehydrogenating, and cyclizing properties, which are essential for the reaction of C4+ alcohols with carbon disulfide. researchgate.net Future research will likely focus on developing even more sophisticated multifunctional catalysts, such as chromium-substituted iron oxide hydroxides, to operate at lower temperatures and improve efficiency. researchgate.net
In-depth Mechanistic Elucidation of Complex Transformations
A fundamental understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. Future research will increasingly combine experimental kinetic studies with advanced computational modeling to unravel the intricate pathways of thiophene formation and functionalization.
Key focus areas will be:
Identifying Key Intermediates: Detailed mechanistic studies can reveal crucial, often transient, intermediates that govern the reaction outcome. For example, EPR experiments have identified the trisulfur (B1217805) radical anion as a key intermediate in the synthesis of thiophenes from 1,3-diynes and elemental sulfur, providing critical insight into the reaction pathway. organic-chemistry.org
Understanding Reaction Pathways: Elucidating the step-by-step mechanism, as has been done for classic reactions like the Paal Thiophene Synthesis and the Gewald reaction, allows chemists to control reaction conditions to favor desired products and suppress side reactions. This includes understanding processes like intramolecular thiophilic cyclization and keto-enol tautomerization. scribd.com
Role of Noncovalent Interactions: Mechanistic studies are also shedding light on the subtle forces that can influence reactivity. Theoretical calculations on related thiophene-containing antioxidant systems have demonstrated the importance of noncovalent interactions, including unusual O˙⋯S bonds, in stabilizing transition states and influencing reaction kinetics. rsc.org
Design and Synthesis of Tailored Polymeric and Supramolecular Materials with Tunable Properties
The propargyl group on the thiophene ring is a highly versatile functional handle, enabling the synthesis of a wide array of advanced materials through polymerization and supramolecular assembly. This versatility allows for the creation of materials with precisely controlled and tunable properties.
Future research will focus on:
Conducting Polymers: Thiophene-based polymers are renowned for their electroactive properties. helsinki.fi Novel monomers, such as thiophene-substituted 2-oxazolines (2Ozi) and 2-oxazolines (2Ox), can be polymerized via cationic ring-opening polymerization to create thermally stable precursors for conducting polymers. helsinki.fi The ability to copolymerize these monomers with others, like 2-n-propyl-2-oxazine, allows for the tuning of thermal properties such as the glass transition temperature (Tg). helsinki.fi
Supramolecular Architectures: The principles of supramolecular chemistry are being used to construct innovative materials. For example, novel thienyl-substituted dyes can be designed and dispersed within a polyethylene (B3416737) matrix to create mechanochromic materials, where mechanical stress induces a color change. nih.gov
Metallo-Supramolecular Polymers (MSPs): A particularly promising area is the development of MSPs. By designing unimers with a thieno[3,2-b]thiophene (B52689) core and terpyridine end-groups, researchers can assemble these units with iron(II) ions to form conjugated MSPs. mdpi.com These materials exhibit interesting electrochromic properties, and their performance, including optical contrast and switching speed, can be tuned by altering the linker between the core and the end-groups. mdpi.com The rigid, coplanar structure of the thieno[3,2-b]thiophene unit allows for better conjugation compared to singly-linked thiophene rings. mdpi.com
Integration of Advanced Computational Chemistry for Predictive Materials Design
Computational chemistry has become an indispensable tool for accelerating materials discovery. By simulating molecular structures and properties, researchers can predict the performance of new materials before engaging in time-consuming and costly synthesis. This "in silico" approach provides a rational design strategy for targeting specific applications. nih.gov
Key applications of computational chemistry in this field include:
Virtual Screening: Computational methods allow for the virtual screening of large libraries of candidate molecules. This was effectively used to design mechanochromic materials by identifying a thienyl-substituted dye with optimal spectral features for synthesis and testing. nih.gov
Predicting Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to investigate the geometrical, energetic, and absorption properties of new thiophene-based molecules. researchgate.net These calculations help predict key parameters like HOMO-LUMO energy levels, band gaps, and absorption maxima (λmax), which are crucial for applications in solar cells and organic electronics. researchgate.netacs.org
Rationalizing Experimental Results: Theoretical calculations can provide deep insights into experimental observations. For instance, computational studies on thiophene-based antioxidants helped to rationalize kinetic results by determining the O–H bond dissociation enthalpy (BDE) and showing how the thiophene ring affects the molecule's ability to donate a hydrogen atom. rsc.org
In Silico Drug and Materials Design: Beyond optical materials, computational tools are used to predict the potential of thiophene derivatives for other applications. This includes in silico studies for drug discovery, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to assess their therapeutic potential. rsc.orgdntb.gov.ua
| Computational Method | Predicted/Analyzed Property | Application Area | Reference |
|---|---|---|---|
| Virtual Screening | Optimal spectral features, aggregachromic features | Mechanochromic Materials | nih.gov |
| DFT/TD-DFT | Geometrical parameters, HOMO-LUMO levels, absorption spectra, photovoltaic properties | Dye-Sensitized Solar Cells | researchgate.net |
| DFT | Band gaps, absorption characteristics, chemical reactivity | Electron Transport Materials | acs.org |
| DFT | Quantum chemical properties, HOMO/LUMO structures | Antiproliferative Compounds | rsc.org |
| Theoretical Calculations | O–H bond dissociation enthalpy (BDE), stability of conformers | Antioxidants | rsc.org |
Discovery of Novel Applications in Emerging Technologies and Niche Markets
The unique electronic and structural features of materials derived from 2-(2-propynyl)thiophene open the door to a wide range of applications, from large-scale electronics to specialized niche markets.
Emerging applications include:
Organic Electronics: Thiophene-based materials are fundamental components in organic electronics. Derivatives are being investigated as p-type organic semiconductors for organic field-effect transistors (OFETs), in organic light-emitting diodes (OLEDs), and as electron transport materials. nih.govacs.orgnih.gov
Smart Materials: The development of mechanochromic materials based on thiophene dyes represents an application in "smart" devices that respond to external stimuli. nih.gov Another key area is electrochromic materials, where metallo-supramolecular polymers can be used in devices that change color upon application of a voltage, such as smart windows. mdpi.com
Energy Conversion: Thiophene-based organic dyes are being designed and investigated as sensitizers in dye-sensitized solar cells (DSSCs), contributing to the field of renewable energy. researchgate.net
Biomedical and Pharmaceutical Applications: The thiophene scaffold is a "privileged pharmacophore" found in numerous FDA-approved drugs. nih.gov The propargyl group offers a reactive handle for "click chemistry," allowing for easy bioconjugation. This opens up potential niche applications in diagnostics and targeted therapies. Furthermore, novel thiophene-based heterocycles are being synthesized and evaluated for specific antimicrobial activity, for instance, against Clostridium difficile. nih.gov
| Application Area | Material Type | Key Property | Reference |
|---|---|---|---|
| Organic Electronics (OFETs, OLEDs) | π-conjugated polymers, small molecules | Semiconducting, electroluminescent | nih.govacs.orgnih.gov |
| Smart Materials | Dye-polymer composites, metallo-supramolecular polymers | Mechanochromism, electrochromism | nih.govmdpi.com |
| Solar Energy | Organic dyes | Light harvesting, charge separation | researchgate.net |
| Antimicrobial Agents | Small molecule heterocycles | Targeted biological activity | nih.gov |
Q & A
Basic: What synthetic strategies are effective for preparing 2-(2-propynyl)thiophene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of 2-(2-propynyl)thiophene typically involves cross-coupling reactions. Key approaches include:
- Pd-Catalyzed Coupling : Pd(0) catalysts (e.g., Pd(PPh₃)₄) enable coupling between thiophene halides and terminal alkynes under mild conditions (e.g., 60–80°C in THF) .
- Gold-Catalyzed Alkyne Activation : Au(I) complexes (e.g., Ph₃PAuCl/AgOTf) promote regioselective addition of propynyl groups to thiophene derivatives, avoiding side reactions like alkyne dimerization .
Critical Factors : - Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproducts.
- Protecting Groups : Temporary protection of the thiophene sulfur (e.g., using methyl groups) prevents catalyst poisoning.
Data Table :
| Method | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 72–85 | Thiophene dimers |
| Au-Catalyzed Addition | Ph₃PAuCl/AgOTf | 65–78 | Alkyne oligomers |
Basic: How should researchers characterize 2-(2-propynyl)thiophene to confirm structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₆S at m/z 122.0194) .
- IR Spectroscopy : The C≡C stretch appears as a sharp peak near 2100–2260 cm⁻¹ .
Advanced: How can computational chemistry predict regioselectivity in 2-(2-propynyl)thiophene derivatization?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical for modeling reaction pathways:
- Transition State Analysis : Identify energy barriers for competing pathways (e.g., 2- vs. 5-substitution on the thiophene ring) .
- NBO Analysis : Reveals electron density distribution, favoring electrophilic attack at the 2-position due to sulfur’s electron-withdrawing effect .
Case Study : DFT studies on Au-catalyzed reactions show that the 2-propynyl group stabilizes intermediates via π-backbonding, reducing activation energy by ~15 kcal/mol compared to unsubstituted thiophene .
Advanced: What strategies resolve contradictions in reported bioactivity data for 2-(2-propynyl)thiophene derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., residual thiophene carboxylic acids, <0.1% required) .
- Dose-Response Reproducibility : Test compounds across multiple cell lines (e.g., RPMI 1640 medium for cytotoxicity) with controls like Tween 80 to rule out solvent effects .
Data Table :
| Study | IC₅₀ (μM) | Cell Line | Key Contradiction Source |
|---|---|---|---|
| A (2011) | 12.3 | HeLa | Impurity from chloroalkanamide |
| B (2014) | 45.7 | MCF-7 | Solvent (DMSO >1% v/v) |
Basic: What safety protocols are critical when handling 2-(2-propynyl)thiophene in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (TLV: 10 ppm for thiophene derivatives) .
- PPE : Nitrile gloves and safety goggles; avoid contact with skin/eyes due to potential irritancy .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent alkyne oxidation .
Advanced: How does the propynyl group influence the electronic properties of thiophene in polymer design?
Methodological Answer:
The propynyl group acts as an electron-deficient moiety:
- Bandgap Tuning : Incorporation into polythiophenes reduces the HOMO-LUMO gap by 0.3–0.5 eV, enhancing charge mobility in organic photovoltaics (OPVs) .
- Crosslinking : Thermal or UV-induced polymerization of propynyl groups creates π-conjugated networks, improving mechanical stability in thin-film devices .
Data Source : Cyclic voltammetry shows oxidation potentials shift by +0.2 V vs. unsubstituted polythiophenes .
Basic: What literature search strategies optimize retrieval of relevant studies on 2-(2-propynyl)thiophene?
Methodological Answer:
-
Databases : Use SciFinder with keywords: "2-propynylthiophene synthesis" OR "thiophene alkyne derivatives" .
-
Filters : Limit to peer-reviewed journals (e.g., ACS, RSC) and exclude patents to focus on academic research .
毕业论文说明1:05:11
-
Citation Tracking : Follow references from foundational papers (e.g., Hashmi’s gold catalysis work ).
Advanced: Can 2-(2-propynyl)thiophene serve as a ligand in transition-metal catalysis?
Methodological Answer:
Yes, via the alkyne’s π-system:
- Au(I) Complexation : Forms stable complexes for alkyne activation in C–H functionalization .
- Pd(II) Coordination : Enhances Suzuki-Miyaura coupling efficiency by stabilizing oxidative addition intermediates .
Challenge : The thiophene sulfur may compete for metal binding; use sterically hindered ligands (e.g., XPhos) to mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

